molecular formula C17H18ClNO4 B12703786 Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- CAS No. 528594-21-0

Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-

Katalognummer: B12703786
CAS-Nummer: 528594-21-0
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: IEKPXXSTLVFKGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- is a complex organic compound with the molecular formula C17H18ClNO4. This compound is characterized by the presence of a benzene ring, a chloro group, a hydroxy group, and a methoxyphenyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- involves several steps. One common synthetic route includes the reaction of 4-chlorobenzeneacetic acid with 4-hydroxy-3-methoxyphenethylamine under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Analyse Chemischer Reaktionen

Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wirkmechanismus

The mechanism of action of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

528594-21-0

Molekularformel

C17H18ClNO4

Molekulargewicht

335.8 g/mol

IUPAC-Name

2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C17H18ClNO4/c1-23-15-10-11(2-7-14(15)20)8-9-19-17(22)16(21)12-3-5-13(18)6-4-12/h2-7,10,16,20-21H,8-9H2,1H3,(H,19,22)

InChI-Schlüssel

IEKPXXSTLVFKGI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.